molecular formula C7H4ClNO4 B3269151 2-Nitrophenyl chloroformate CAS No. 50353-00-9

2-Nitrophenyl chloroformate

Cat. No.: B3269151
CAS No.: 50353-00-9
M. Wt: 201.56 g/mol
InChI Key: FHLXUWOHGKLDNF-UHFFFAOYSA-N
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Description

Structurally, it combines the reactive chloroformate group (-OCOCl) with an electron-withdrawing nitro substituent, enhancing its electrophilicity.

Key inferred characteristics:

  • Reactivity: The nitro group increases electrophilicity at the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols) compared to non-aromatic chloroformates.
  • Stability: The aromatic ring may slow hydrolysis relative to aliphatic chloroformates (e.g., ethyl or methyl), as aromatic substituents often reduce water solubility .

Properties

IUPAC Name

(2-nitrophenyl) carbonochloridate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO4/c8-7(10)13-6-4-2-1-3-5(6)9(11)12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLXUWOHGKLDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501346751
Record name 2-Nitrophenyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50353-00-9
Record name 2-Nitrophenyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Nitrophenyl chloroformate
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrophenyl chloroformate can be synthesized through a nucleophilic substitution reaction. Typically, the reaction involves the treatment of 2-nitrophenol with phosgene in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Reaction with Amines

2-Nitrophenyl chloroformate reacts with primary and secondary amines to form carbamates. A notable example involves its reaction with hexylamine:

  • Conditions : Dichloromethane (CH₂Cl₂), diisopropylethylamine (DIPEA) as a base, 0°C to room temperature .

  • Mechanism : The chloroformate group undergoes nucleophilic attack by the amine, forming a carbamate linkage (Figure 1).

  • Yield : 76% after purification via silica gel chromatography .

Example Reaction :

2 Nitrophenyl chloroformate HexylamineHexylcarbamate+HCl+2 Nitrophenol\text{2 Nitrophenyl chloroformate Hexylamine}\rightarrow \text{Hexylcarbamate}+\text{HCl}+\text{2 Nitrophenol}

Hydrolysis

Hydrolysis of this compound yields 2-nitrophenol, CO₂, and HCl:

C H ClNO H OC H NO CO HCl\text{C H ClNO H O}\rightarrow \text{C H NO CO HCl}

  • pH Dependency : Rates increase in basic conditions due to nucleophilic attack by hydroxide ions .

  • Solvent Effects : Hydrolysis is accelerated in polar protic solvents (e.g., water, methanol) .

Solvolysis Studies

Solvolysis mechanisms of chloroformates are analyzed using the Grunwald-Winstein equation, which correlates reaction rates with solvent nucleophilicity (ll) and ionizing power (mm).

Key Findings for Related Compounds :

Compoundll (Nucleophilicity)mm (Ionizing Power)l/ml/m RatioMechanism
p-Nitrophenyl chloroformate1.68 ± 0.060.46 ± 0.043.65Addition-elimination
Phenyl chloroformateSimilar to aboveSimilar to above~3.6Association-dissociation
  • Ortho-Nitro Effects : The ortho-nitro group in this compound likely increases steric hindrance and electronic withdrawal, potentially altering l/ml/m ratios compared to para isomers. Direct data for 2-nitrophenyl derivatives remains underexplored.

Comparative Analysis with Related Chloroformates

PropertyThis compound4-Nitrophenyl ChloroformateMethyl Chloroformate
Reactivity High (ortho-nitro EWG)High (para-nitro EWG)Moderate
Primary Use BioconjugationProtein immobilization Esterification
Hydrolysis Rate Faster in basic mediaSimilarSlower

EWG = Electron-Withdrawing Group

Side Reactions and Byproducts

  • Aliphatic Carbonate Formation : Competing reactions during activation with alcohols or amines can yield cyclic or linear aliphatic carbonates .

  • Nitro Group Reduction : Under reductive conditions, the nitro group may convert to an amine, altering reactivity .

Scientific Research Applications

Chemical Applications

Reagent for Protection of Functional Groups

  • Hydroxyl and Amino Groups : NPC is primarily used as a protecting agent for hydroxyl and amino groups in organic synthesis. It reacts with alcohols and amines to form carbamates and carbonate esters, respectively. This reaction is crucial for the selective modification of substrates during multi-step syntheses .

Synthesis of Bioconjugates

  • NPC facilitates the synthesis of bioconjugates, which are vital in biochemical research. By enabling the attachment of biomolecules to surfaces or other molecules, it plays a significant role in creating functionalized materials for biosensors and drug delivery systems .

Biological Applications

Protein Immobilization

  • In biological research, NPC is employed for the immobilization of proteins on various surfaces. This application is essential for creating biosensors or enzyme reactors where stable attachment is required .

Development of Pharmaceutical Intermediates

  • NPC serves as a building block in the synthesis of pharmaceutical intermediates. Its ability to introduce protective groups allows for the selective modification of complex molecules, which is critical in drug development .

Medicinal Applications

Active Pharmaceutical Ingredients (APIs)

  • The compound is integral in the synthesis of active pharmaceutical ingredients. Its reactivity allows chemists to create complex structures necessary for therapeutic agents .

Photoclick Chemistry

  • Recent studies have explored the use of NPC in phototriggered reactions, enhancing the efficiency of drug delivery systems. By employing light-sensitive reactions, researchers can control the release of drugs at targeted sites within biological systems .

Industrial Applications

Polymer Production

  • NPC is utilized in the production of polymers, particularly polycarbonates. These materials are important in various applications, including packaging and biomedical devices due to their desirable mechanical properties and biocompatibility .

Synthesis of Activated Carbonates

  • The compound is also used to prepare activated carbonates, which serve as intermediates in organic synthesis. These activated forms enhance reactivity and allow for further transformations necessary in industrial processes .

Case Studies

Application AreaSpecific Use CaseReference
Organic SynthesisProtection of hydroxyl groups
Bioconjugate SynthesisProtein immobilization on surfaces
Pharmaceutical DevelopmentSynthesis of active pharmaceutical ingredients
Polymer ChemistryProduction of polycarbonates
Photoclick ChemistryControlled drug release systems

Mechanism of Action

The mechanism of action of 2-nitrophenyl chloroformate involves the formation of reactive intermediates that facilitate the introduction of protective groups. The compound reacts with nucleophiles such as amines and alcohols, leading to the formation of carbamates and carbonate esters, respectively. The nitro group on the phenyl ring enhances the reactivity of the chloroformate group, making it an efficient reagent for these transformations .

Comparison with Similar Compounds

Comparison with Similar Chloroformates

Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility in Organic Solvents Hydrolysis Rate
2-Nitrophenyl C₇H₄ClNO₄ ~201.6 (calculated) ~200–220 (est.) High (e.g., THF, acetone) Moderate
Ethyl Chloroformate C₃H₅ClO₂ 108.5 95 High (THF, chloroform) Rapid
Methyl Chloroformate C₂H₃ClO₂ 94.5 71–72 High (acetone, ether) Rapid
Benzyl Chloroformate C₈H₇ClO₂ 170.6 103–105 (15 mmHg) Moderate (ethanol, toluene) Slow
Phenyl Chloroformate C₇H₅ClO₂ 156.6 190–192 High (chloroform, ether) Moderate

Notes:

  • Hydrolysis : Aliphatic chloroformates (ethyl, methyl) hydrolyze rapidly in water, producing HCl, CO₂, and corresponding alcohols. Aromatic derivatives (benzyl, phenyl, 2-nitrophenyl) hydrolyze more slowly due to reduced solubility and steric hindrance . However, the electron-withdrawing nitro group in 2-nitrophenyl may partially counteract this trend by increasing carbonyl reactivity.
  • Solubility : All chloroformates dissolve well in polar aprotic solvents (e.g., THF, acetone), but aromatic derivatives exhibit lower water solubility.
Ethyl Chloroformate
  • Reactions : Forms carbamates with amines and carbonates with alcohols. Used in mixed anhydride synthesis for peptide coupling .
  • Applications : Derivatization agent in chromatography; precursor for pharmaceuticals and agrochemicals .
Methyl Chloroformate
  • Reactivity : Enhances solid-electrolyte interphase (SEI) formation in lithium-ion batteries due to halogen substitution .
  • Applications : Electrolyte additive, solvent in polymer synthesis.
Benzyl Chloroformate
  • Reactivity : Reacts explosively with water; used for amine protection (Cbz groups) in peptide synthesis.
  • Hazards : Corrosive, explosive upon decomposition .
2-Nitrophenyl Chloroformate
  • Inferred Reactivity :
    • Superior leaving group ability due to nitro stabilization of transition states.
    • Forms active esters for nucleophilic substitution or polymerization.
  • Applications : Likely used in:
    • Peptide coupling (alternative to ethyl chloroformate).
    • Synthesis of nitroaryl carbonates for specialty polymers.

Key Risks :

  • All chloroformates release HCl upon hydrolysis, posing corrosion hazards.
  • Aromatic derivatives (e.g., benzyl, 2-nitrophenyl) may decompose exothermically or release toxic byproducts (e.g., nitro compounds).

Biological Activity

Overview

2-Nitrophenyl chloroformate (NPC) is an organic compound with the molecular formula C7_7H4_4ClNO4_4. It is primarily used as a reagent in organic synthesis, particularly for the protection of hydroxyl and amino groups, and in the synthesis of bioconjugates. This article explores the biological activity of this compound, including its mechanisms of action, applications in biological research, and relevant case studies.

The biological activity of this compound is largely attributed to its ability to form reactive intermediates. The compound reacts with nucleophiles such as amines and alcohols to produce carbamates and carbonate esters, respectively. The presence of the nitro group enhances the electrophilicity of the chloroformate group, facilitating these reactions.

Applications in Biological Research

This compound has several applications in biological research:

  • Bioconjugation : It is used to attach biomolecules to surfaces or other molecules, enhancing the functionality of biomaterials.
  • Protein Immobilization : NPC can covalently immobilize proteins on various substrates, which is crucial for biosensor development and enzyme applications. Studies have shown that immobilization using NPC can significantly increase enzymatic activity on materials like Co-Cr-Mo and Ti-6Al-4V .
  • Synthesis of Pharmaceutical Intermediates : It plays a role in the development of active pharmaceutical ingredients by facilitating the introduction of protective groups that enhance drug stability.

1. Protein Immobilization Study

A study demonstrated that this compound was effective in immobilizing trypsin on biomaterial surfaces. The optimal concentration for maximum enzymatic activity was determined to be around 0.65 mg p-NPC/cm², resulting in significantly higher activity compared to simple adsorption methods . This finding underscores the utility of NPC in enhancing enzyme performance through covalent attachment.

2. Synthesis and Reactivity

Research into the reactivity of this compound revealed its sensitivity to solvent effects during reactions. The rates of solvolysis were analyzed using the Grunwald-Winstein equation, indicating a bimolecular process with significant sensitivity to solvent nucleophilicity . This data is crucial for understanding how environmental factors can influence its biological applications.

Comparative Table of Biological Activities

Activity Description Reference
BioconjugationAttaches biomolecules for enhanced functionality in biosensors
Protein ImmobilizationIncreases enzymatic activity through covalent bonding
Pharmaceutical Intermediate SynthesisFacilitates drug development by protecting reactive groups
Solvolysis ReactivityShows sensitivity to solvent effects, impacting reaction rates

Q & A

Basic: What are the key physicochemical properties of 2-Nitrophenyl chloroformate critical for experimental design?

Answer:
this compound (CAS 50353-00-9) has a molecular weight of 201.56 g/mol and a density of ~1.57 g/cm³. Its melting point ranges between 35–38°C, indicating solid storage at room temperature may require refrigeration. The compound is moisture-sensitive, reacting with water to release hydrogen chloride (HCl), necessitating anhydrous handling . Its nitro group enhances electrophilicity, making it reactive toward nucleophiles like amines or alcohols. Researchers should prioritize inert atmospheres (e.g., nitrogen) and moisture-free solvents (e.g., dry dichloromethane) to prevent hydrolysis during synthesis or derivatization .

Basic: How should this compound be handled and stored to ensure laboratory safety?

Answer:

  • Storage: Store in airtight containers under nitrogen at 0–6°C to minimize decomposition and moisture ingress .
  • Handling: Use in a fume hood with PPE (gloves, goggles, lab coat). Avoid contact with acids, bases, or water, as these trigger exothermic HCl release .
  • Quenching: Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite). Avoid aqueous washes unless fully neutralized .

Basic: What are the primary applications of this compound in organic synthesis?

Answer:
The compound is widely used as an activating agent for carboxyl groups and in synthesizing activated intermediates:

  • Derivatization: Reacts with amines to form stable carbamates, enabling trace analysis of amino acids via GC-MS or LC-MS after derivatization .
  • Cross-linking: Forms heterobifunctional linkers (e.g., for conjugating amines to thiol-modified biomolecules) .
  • Carbonate synthesis: Generates mixed carbonates for polymer modification or prodrug design .

Advanced: How can reaction conditions be optimized when using this compound as a derivatizing agent?

Answer:

  • Stoichiometry: Use a 2–3x molar excess of chloroformate to ensure complete derivatization of amines or hydroxyl groups, minimizing unreacted substrates .
  • Solvent choice: Anhydrous aprotic solvents (e.g., THF, acetonitrile) improve reactivity. Additives like pyridine can scavenge HCl, reducing side reactions .
  • Reaction time: Monitor via TLC or HPLC; typical reactions complete within 30–60 minutes at 25°C. Prolonged exposure risks hydrolysis .

Advanced: What challenges arise when interpreting toxicological data for this compound from animal studies?

Answer:

  • Data limitations: Existing studies on chloroformates (e.g., n-butyl) show respiratory distress in rodents but lack carcinogenicity or reproductive toxicity data for 2-nitrophenyl derivatives .
  • Extrapolation issues: LC50 values vary across exposure durations (e.g., 4-hour vs. 1-hour), and interspecies differences complicate human risk assessment .
  • Mechanistic gaps: The nitro group may enhance oxidative stress, but specific metabolic pathways remain uncharacterized. Researchers should prioritize in vitro cytotoxicity assays (e.g., lung epithelial cells) to model inhalation risks .

Advanced: How can discrepancies in LC50 values across studies be addressed methodologically?

Answer:
Conflicting LC50 values (e.g., 13 ppm vs. 88 ppm in rats) arise from:

  • Exposure protocols: Static vs. dynamic chamber systems affect vapor concentration stability .
  • Analytical variability: Differences in gas chromatography calibration or humidity control during testing .
  • Mitigation: Standardize protocols per OECD guidelines, validate analytical methods, and report environmental conditions (temperature, humidity) to improve reproducibility .

Advanced: What strategies enhance the stability of this compound in long-term storage?

Answer:

  • Additives: Stabilize with radical inhibitors (e.g., BHT) or molecular sieves to absorb trace moisture .
  • Packaging: Use amber vials under vacuum-sealed nitrogen to prevent photodegradation and oxidation .
  • Quality control: Regularly test purity via NMR or FTIR; degradation manifests as HCl fumes or discoloration .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-Nitrophenyl chloroformate
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2-Nitrophenyl chloroformate

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